molecular formula C20H18N4O5S B2866237 2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 946293-31-8

2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2866237
CAS RN: 946293-31-8
M. Wt: 426.45
InChI Key: UAALMQSJLCDGMV-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic properties .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 2-amino-4,5-substitutedthiophene-3-carbonitrile . The specific synthesis process for your compound would depend on the exact substituents and their positions .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines involves a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of your compound would depend on the substituents and their positions .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions depending on the substituents and their positions . The specific reactions that your compound can undergo would need to be determined experimentally.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Some general properties of thieno[3,2-d]pyrimidines include their ability to absorb near-visible radiation and generate singlet oxygen .

Mechanism of Action

Some thieno[3,2-d]pyrimidines have been found to inhibit phosphodiesterase 10A, which is a potential therapeutic target for several neurodegenerative disorders . The mechanism of action of your compound would depend on its exact structure and would need to be determined experimentally .

Future Directions

Thieno[3,2-d]pyrimidines are an area of active research due to their potential therapeutic properties . Future research could involve synthesizing new derivatives, studying their properties, and evaluating their therapeutic potential .

properties

IUPAC Name

2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-27-13-7-11(8-14(28-2)17(13)29-3)23-15(25)9-24-10-22-16-12-5-4-6-21-19(12)30-18(16)20(24)26/h4-8,10H,9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALMQSJLCDGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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